molecular formula C8H4Cl2F3NO B124438 2,6-Dichloro-4-(trifluoromethyl)benzamide CAS No. 157021-70-0

2,6-Dichloro-4-(trifluoromethyl)benzamide

Cat. No. B124438
M. Wt: 258.02 g/mol
InChI Key: OWAIJGGUONLHEI-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-(trifluoromethyl)benzamide is a chemical compound with the molecular formula C8H4Cl2F3NO . It is a member of the class of benzamides . This compound is used in various applications, including as an intermediate for organic synthesis processes .


Molecular Structure Analysis

The molecular structure of 2,6-Dichloro-4-(trifluoromethyl)benzamide consists of a benzamide core substituted by chloro groups at positions 2 and 6, and a trifluoromethyl group at position 4 . The molecular weight of this compound is 258.02 g/mol.


Physical And Chemical Properties Analysis

2,6-Dichloro-4-(trifluoromethyl)benzamide has a molecular weight of 258.02 g/mol. Detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results .

Scientific Research Applications

Synthesis and Spectroscopic Properties

Research has explored the synthesis and properties of various acylthioureas, which include derivatives related to 2,6-Dichloro-4-(trifluoromethyl)benzamide. These compounds have shown potential in anti-pathogenic applications, particularly against bacterial strains capable of forming biofilms, such as Pseudomonas aeruginosa and Staphylococcus aureus (Limban, Marutescu, & Chifiriuc, 2011).

Antimicrobial Activity

Fluorinated 1,2-benzisothiazol-3(2H)-ones and 2,2′-dithiobis(benzamides) have been synthesized, showing significant antifungal and antibacterial activity, particularly against fungi and Gram-positive microorganisms. Some of these compounds, including derivatives of 2,6-Dichloro-4-(trifluoromethyl)benzamide, have shown activity against Gram-negative strains as well (Carmellino et al., 1994).

Anti-Tubercular Applications

A series of benzamide derivatives, including those related to 2,6-Dichloro-4-(trifluoromethyl)benzamide, have been developed for anti-tubercular activity. Notably, these compounds exhibited promising activity against Mycobacterium tuberculosis, suggesting potential as anti-tubercular agents (Nimbalkar et al., 2018).

Anticonvulsant Activity

Benzamides with trifluoromethyl groups, including structures related to 2,6-Dichloro-4-(trifluoromethyl)benzamide, have been synthesized and evaluated for their anticonvulsant activity. Some of these compounds have shown comparable or greater potency than existing anticonvulsant drugs like phenytoin (Mussoi et al., 1996).

Structural Characterization for Antituberculosis Drug Development

The structural characterization of derivatives of 2,6-Dichloro-4-(trifluoromethyl)benzamide has been vital in the development of new antituberculosis drugs. These studies provide insights into the molecular structure and potential therapeutic applications of these compounds (Richter et al., 2021).

Synthesis of Novel Heterocycles

Research on the synthesis of novel α,β-dichloro-β-trifluoromethylated enones, derived from reactions involving Weinreb benzamides, has led to the creation of new trifluoromethylated heterocycles. These studies highlight the versatility of benzamide derivatives in synthesizing complex chemical structures (Jeon et al., 2007).

Safety And Hazards

2,6-Dichloro-4-(trifluoromethyl)benzamide is classified as having moderate oral toxicity, skin irritation, and eye irritation. It may cause an allergic skin reaction and is harmful if swallowed or inhaled . It is recommended to handle this compound with appropriate personal protective equipment and to avoid release to the environment .

properties

IUPAC Name

2,6-dichloro-4-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2F3NO/c9-4-1-3(8(11,12)13)2-5(10)6(4)7(14)15/h1-2H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWAIJGGUONLHEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)C(=O)N)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371661
Record name 2,6-dichloro-4-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-4-(trifluoromethyl)benzamide

CAS RN

157021-70-0
Record name 2,6-dichloro-4-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 157021-70-0
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